N-Benzylocta-1,7-dien-3-amine
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Overview
Description
N-Benzylocta-1,7-dien-3-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This compound features a benzyl group attached to an octadienyl chain with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylocta-1,7-dien-3-amine can be synthesized through a multi-step process. One common method involves the reaction of octa-1,7-dien-3-amine with benzyl chloride under basic conditions. The reaction typically takes place in a solvent such as toluene or xylene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Benzylocta-1,7-dien-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like benzyl chloride for electrophilic substitution and alkyl halides for nucleophilic substitution are commonly employed
Major Products Formed
Oxidation: Oxidation can lead to the formation of benzyl alcohols or carboxylic acids.
Reduction: Reduction typically yields primary or secondary amines.
Substitution: Substitution reactions can produce a variety of benzylated or alkylated derivatives
Scientific Research Applications
N-Benzylocta-1,7-dien-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-Benzylocta-1,7-dien-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzylamine: A simpler analogue with only a benzyl group attached to the amine.
N-Octylamine: Contains an octyl chain instead of the octadienyl chain.
N-Benzyl-1,7-octadiene: Similar structure but lacks the amine group .
Uniqueness
N-Benzylocta-1,7-dien-3-amine is unique due to the presence of both the benzyl and octadienyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
63933-81-3 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-benzylocta-1,7-dien-3-amine |
InChI |
InChI=1S/C15H21N/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h3-4,6,8-11,15-16H,1-2,5,7,12-13H2 |
InChI Key |
QWQMAMGSIPQFQY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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